(1Z)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxyethanimine
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Overview
Description
(Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE typically involves the condensation of 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, (Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors, altering signal transduction processes and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-1,3-benzodioxole
- N-Hydroxybenzylideneamine
- 2H-1,3-Benzodioxole derivatives
Uniqueness
(Z)-N-[2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]HYDROXYLAMINE stands out due to its combination of a benzodioxole ring with dimethoxy groups and a hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13NO5 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
(NZ)-N-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H13NO5/c1-14-8-5-7(3-4-12-13)9(15-2)11-10(8)16-6-17-11/h4-5,13H,3,6H2,1-2H3/b12-4- |
InChI Key |
HRTGCVKWTQOBPZ-QCDXTXTGSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)C/C=N\O)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC=NO)OC)OCO2 |
Origin of Product |
United States |
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